Fmoc-l-lys(stea)-oh

Catalog No.
S6621263
CAS No.
1128181-25-8
M.F
C39H58N2O5
M. Wt
634.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-l-lys(stea)-oh

CAS Number

1128181-25-8

Product Name

Fmoc-l-lys(stea)-oh

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(octadecanoylamino)hexanoic acid

Molecular Formula

C39H58N2O5

Molecular Weight

634.9 g/mol

InChI

InChI=1S/C39H58N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-37(42)40-29-22-21-27-36(38(43)44)41-39(45)46-30-35-33-25-19-17-23-31(33)32-24-18-20-26-34(32)35/h17-20,23-26,35-36H,2-16,21-22,27-30H2,1H3,(H,40,42)(H,41,45)(H,43,44)/t36-/m0/s1

InChI Key

URNSYNGKOXMMAW-BHVANESWSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
  • Peptide Synthesis: Fmoc-L-Lys(Stea)-OH is a building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides and small proteins in a laboratory setting. Fmoc-L-Lys(Stea)-OH incorporates the amino acid L-lysine into the peptide chain while also introducing a stearoyl (fatty acid) group at the epsilon (ε) side chain of the lysine. This fatty acid modification can be useful for studying the impact of lipid interactions on peptides [].

Fmoc-l-lys(stea)-oh, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-stearoyl-l-lysine, is a lipidated derivative of the amino acid lysine. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino position and a stearoyl group at the epsilon-amino position of lysine. The presence of the Fmoc group allows for selective protection during peptide synthesis, while the stearoyl group enhances the lipophilicity and potential biological activity of the compound.

Involving Fmoc-l-lys(stea)-oh include:

  • Deprotection: The Fmoc group can be removed using basic conditions, typically with piperidine or other strong bases, to yield free l-lysine derivatives suitable for further reactions or incorporation into peptides.
  • Coupling Reactions: Fmoc-l-lys(stea)-oh can participate in peptide bond formation through standard coupling methods, utilizing agents like DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction with carboxylic acids .

Lipidated amino acids such as Fmoc-l-lys(stea)-oh exhibit enhanced biological activities compared to their non-lipidated counterparts. The stearoyl modification is known to improve the pharmacokinetic properties of peptides, potentially increasing their membrane permeability and stability in biological systems. This compound may also influence protein interactions due to its hydrophobic nature, which can alter the binding affinities and biological functions of peptides in which it is incorporated .

The synthesis of Fmoc-l-lys(stea)-oh typically involves the following steps:

  • Protection: The lysine amino groups are protected using the Fmoc group at the alpha position.
  • Acylation: The epsilon amino group is acylated with stearic acid or its derivatives under appropriate coupling conditions.
  • Purification: The product is purified using techniques such as chromatography to isolate Fmoc-l-lys(stea)-oh from unreacted starting materials and by-products .

Fmoc-l-lys(stea)-oh has several applications in biochemical research and pharmaceutical development:

  • Peptide Synthesis: It serves as a building block for synthesizing lipidated peptides that may have improved therapeutic properties.
  • Bioconjugation: The lipid moiety can facilitate the attachment of peptides to various surfaces or carriers, enhancing drug delivery systems.
  • Biological Studies: It can be used in studies investigating the role of lipid modifications on protein function and interactions .

Research into Fmoc-l-lys(stea)-oh has indicated that lipidation can significantly influence protein-protein interactions. The hydrophobic properties imparted by the stearoyl group may enhance binding affinities in certain contexts, particularly in membrane-associated proteins or during cellular uptake processes. Interaction studies often utilize techniques such as surface plasmon resonance or fluorescence resonance energy transfer to assess these effects quantitatively .

Several compounds share structural similarities with Fmoc-l-lys(stea)-oh, including:

Compound NameStructure TypeUnique Features
Fmoc-l-lysineNon-lipidatedBasic amino acid without lipid modification
Acetyl-LysineAcetylatedCommon post-translational modification
Fmoc-Lys(pentynoyl)-OHLipidatedContains a pentynoyl group instead of stearoyl
Fmoc-Lys(Ac)-OHAcetylatedContains an acetyl group at epsilon position

Fmoc-l-lys(stea)-oh is unique primarily due to its stearoyl modification, which enhances lipophilicity and potential biological activity compared to non-lipidated or differently lipidated lysine derivatives . This characteristic makes it particularly interesting for applications in drug design and peptide synthesis aimed at improving pharmacological properties.

XLogP3

11.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

634.43457295 g/mol

Monoisotopic Mass

634.43457295 g/mol

Heavy Atom Count

46

Dates

Last modified: 11-23-2023

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